3-Amino-2-chloropyridin-4-OL IUPAC name and structure
3-Amino-2-chloropyridin-4-OL IUPAC name and structure
An In-Depth Technical Guide to 3-Amino-2-chloropyridin-4-ol for Advanced Research
Executive Summary: This guide provides a comprehensive technical overview of 3-Amino-2-chloropyridin-4-ol, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its formal nomenclature, structural characteristics, physicochemical properties, and plausible synthetic pathways. The document elucidates the compound's strategic importance as a scaffold, drawing on established applications of structurally related pyridines in synthesizing high-value active pharmaceutical ingredients (APIs), including kinase inhibitors. Methodologies are presented with an emphasis on the chemical rationale behind procedural steps, providing researchers with actionable insights for laboratory application.
Nomenclature and Structural Elucidation
IUPAC Name and Synonyms
The formal IUPAC name for the compound is 3-amino-2-chloro-4-pyridinol . It is also commonly referred to as 3-Amino-2-chloropyridin-4-ol.
Common synonyms and identifiers include:
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4-Hydroxy-3-amino-2-chloropyridine[1]
Chemical Structure and Tautomerism
3-Amino-2-chloropyridin-4-ol is a substituted pyridine ring featuring three distinct functional groups: an amino group (-NH2) at position 3, a chloro group (-Cl) at position 2, and a hydroxyl group (-OH) at position 4. The strategic placement of these groups offers multiple reaction sites for further chemical modification.
A critical structural feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form (3-amino-2-chloro-1H-pyridin-4-one). In many solvent environments, the pyridone tautomer can be the favored species due to its aromatic character and the stability of the carbon-oxygen double bond[2]. This equilibrium is crucial as it influences the compound's reactivity and its interactions with biological targets.
Caption: Illustrative multi-step synthesis workflow.
Experimental Protocol (Adapted Methodology)
This protocol describes a plausible synthesis. Researchers must conduct their own risk assessments and optimization studies.
Step 1: Synthesis of 3-Cyano-4-hydroxypyridin-2(1H)-one
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Rationale: This step employs a Knoevenagel-type condensation followed by cyclization to construct the core heterocyclic ring system. The choice of a suitable β-dicarbonyl equivalent and cyanoacetamide is critical for forming the pyridone scaffold.
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Procedure:
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To a solution of a suitable C4 dicarbonyl precursor in an appropriate solvent (e.g., ethanol), add cyanoacetamide and a basic catalyst (e.g., piperidine or sodium ethoxide).
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Reflux the mixture for several hours until TLC analysis indicates the consumption of starting materials.
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Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to yield the cyanopyridone intermediate.
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Step 2: Chlorination to 2-Chloro-3-cyano-4-hydroxypyridine
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Rationale: A strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is used to convert the 2-pyridone into a 2-chloropyridine. This is a standard and effective method for this transformation.
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Procedure:
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Carefully add the cyanopyridone intermediate from Step 1 to an excess of phosphorus oxychloride (POCl₃).
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Heat the mixture under reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
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After cooling, cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.
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Neutralize the solution with a base (e.g., NaHCO₃ or NaOH) to precipitate the chlorinated product.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate to obtain the crude product.
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Step 3 & 4: Conversion to 3-Amino-2-chloropyridin-4-ol
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Rationale: This two-part transformation first converts the nitrile to a primary amide and then, via a Hofmann rearrangement, to the desired primary amine. The Hofmann rearrangement is a classic method for converting amides to amines with one fewer carbon atom.
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Procedure:
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(Hydrolysis) Treat the 2-chloro-3-cyano intermediate with concentrated sulfuric acid at an elevated temperature (e.g., 90-100°C) for several hours to hydrolyze the nitrile to the corresponding amide.[3]
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(Rearrangement) Cool the reaction mixture and add it to a pre-chilled solution of sodium hydroxide and sodium hypochlorite (NaClO).[4]
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Stir the mixture, allowing it to warm to room temperature. The reaction progress can be monitored by TLC.
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Once the reaction is complete, adjust the pH to precipitate the final product.
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Filter, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.
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Applications in Research and Drug Development
The true value of 3-Amino-2-chloropyridin-4-ol lies in its utility as a versatile chemical scaffold. The three distinct functional groups—amine, chlorine, and hydroxyl—provide orthogonal handles for molecular elaboration.
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The Amino Group (-NH₂): Serves as a key nucleophile or can be used to form amides, sulfonamides, or participate in cyclization reactions.
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The Chloro Group (-Cl): Is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of ether linkages (using phenols) or amine linkages.
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The Hydroxyl Group (-OH): Can be alkylated to form ethers or used as a handle for esterification.
This trifunctional nature makes the molecule a powerful starting point for building complex molecular architectures, a critical requirement in drug discovery.
Role in Kinase Inhibitor Synthesis
The substituted 2-aminopyridine motif is a well-established pharmacophore in modern medicinal chemistry, particularly for the development of kinase inhibitors for cancer therapy. A closely related structure, N-(4-(2-Amino-3-chloropyridin-4-yloxy)...), forms the core of BMS-777607, a potent and selective inhibitor of the Met kinase superfamily.[5] In this context, the 3-amino-2-chloropyridine core acts as a hinge-binding motif, while the 4-position is used as an attachment point (via an ether linkage) to connect to other parts of the pharmacophore. The ability to readily modify this scaffold is crucial for enhancing pharmaceutical properties like potency, selectivity, and solubility.[5]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
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GHS Pictogram: GHS07 (Exclamation Mark) [1]* Signal Word: Warning [1]* Hazard Statements:
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Precautionary Statements:
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
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Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.
Conclusion
3-Amino-2-chloropyridin-4-ol is a high-value chemical intermediate with significant potential for researchers in drug discovery and organic synthesis. Its trifunctional nature provides a versatile platform for constructing complex molecules. Understanding its structural properties, including tautomerism, and leveraging established synthetic routes for analogous compounds enables its effective application in the laboratory. Its relevance as a core scaffold in developing clinically significant molecules, such as kinase inhibitors, underscores its importance to the scientific community.
References
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents.
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ResearchGate. Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-flu orophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. (2025-08-09). [Link]
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ResearchGate. Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. (2025-08-08). [Link]
Sources
- 1. CAS 1242251-52-0 | 3-Amino-2-chloropyridin-4-ol - Synblock [synblock.com]
- 2. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 4. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
